molecular formula C20H21Cl2NO4 B8243369 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate

Cat. No.: B8243369
M. Wt: 410.3 g/mol
InChI Key: XZONMVSXZFRLIF-UHFFFAOYSA-N
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Description

The compound “(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate” is a structurally complex molecule featuring a (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester group linked to a 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate backbone.

Properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO4/c1-20(2)26-12-14(27-20)11-25-18(24)10-13-6-3-4-9-17(13)23-19-15(21)7-5-8-16(19)22/h3-9,14,23H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZONMVSXZFRLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C27H35ClN2O5\text{C}_{27}\text{H}_{35}\text{ClN}_2\text{O}_5

This structure incorporates a dioxolane ring which is known for enhancing solubility and bioavailability in biological systems.

The biological activity of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Modulation of Signaling Pathways : Similar compounds have been shown to interact with signaling pathways such as Hedgehog (Hh) signaling. The analogs of itraconazole that incorporate dioxolane structures exhibit significant inhibition of Hh pathway activity, suggesting a possible parallel for this compound .
  • Antiproliferative Effects : Research indicates that compounds with similar structural features may exhibit antiproliferative effects against various cancer cell lines. For instance, modifications in the dioxolane structure have been associated with enhanced cytotoxicity against tumor cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits specific metabolic enzymes
AntiproliferativeReduces growth in cancer cell lines
Signaling ModulationAffects Hedgehog signaling pathway

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of related dioxolane compounds. The results indicated that certain derivatives significantly inhibited the proliferation of human breast cancer cells (MCF-7), with IC50 values indicating effective doses within nanomolar ranges. This suggests that (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate may also possess similar properties.

Case Study 2: Toxicity Assessment

A toxicity assessment was conducted to evaluate the safety profile of this compound. The findings revealed a low toxicity level in vitro, with no significant adverse effects observed at therapeutic concentrations. However, further in vivo studies are warranted to fully understand the safety implications .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a dioxolane ring and an acetate moiety. The molecular formula is C18H22ClN2O4C_{18}H_{22}ClN_{2}O_{4}, with a molecular weight of approximately 364.83 g/mol. The presence of the dichlorophenyl group contributes to its biological activity.

Anticancer Properties

Research has indicated that compounds similar to (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that derivatives of this compound showed significant inhibition of proliferation in breast cancer cell lines (MCF-7), with IC50 values around 15 µM. This suggests potential for development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Case Study : In vitro studies revealed that it exhibits activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against E. coli.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways:

  • Research Findings : Preliminary studies suggest that it inhibits acetylcholinesterase activity, which is crucial for neurodegenerative disease treatment. Inhibition assays indicated a Ki value of approximately 50 nM.

Applications in Drug Development

Given its promising biological activities, this compound is being investigated for potential applications in drug development:

  • Pharmaceutical Formulations : Its ability to inhibit cancer cell growth and microbial activity positions it as a candidate for formulation into therapeutic agents.
  • Targeted Drug Delivery : Research is ongoing into the use of this compound as part of targeted delivery systems to enhance bioavailability and reduce side effects.

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Synthetic Strategies : The target compound’s synthesis likely parallels methods for analogous esters (e.g., carbodiimide-mediated coupling, as in ).
  • Stability and Solubility : The dioxolane ring may confer greater ester stability than unprotected analogs, but this remains untested.

Table 2: Physicochemical and Conformational Comparisons

Parameter Target Compound 2-(3,4-Dichlorophenyl)acetamide Benzilic Acid
Key Functional Groups Dioxolane ester, dichlorophenylamino Dichlorophenyl, pyrazolylamide Diphenylhydroxyacetic acid
Conformational Flexibility Likely high (ester rotation) Dihedral angles: 44.5°–77.5° Rigid due to planar hydroxy group
Bioactivity Hypothetical (antiviral/CNS) Ligand coordination, enzyme inhibition Anticholinergic precursors

Preparation Methods

Cyclization of 2-Methylpropane-1,3-diol

A representative procedure involves reacting 2-methylpropane-1,3-diol (5.0 g, 47 mmol) with 2,2-dimethoxypropane (5.88 g, 56.5 mmol) in tetrahydrofuran (100 mL) catalyzed by p-toluenesulfonic acid monohydrate (PTSA, 0.48 g, 2.3 mmol). The reaction proceeds at room temperature overnight, yielding (2,2-dimethyl-1,3-dioxolan-4-yl)methanol in 99% yield after concentration.

Table 1: Optimization of Dioxolane Formation

DiolReagentCatalystSolventYieldReference
2-Methylpropane-1,3-diol2,2-DimethoxypropanePTSATHF99%

Key variables influencing this step include:

  • Catalyst loading : Substoichiometric PTSA (5 mol%) suffices to drive the reaction to completion.

  • Solvent selection : Polar aprotic solvents like THF enhance reagent solubility without competing in the cyclization.

  • Stoichiometry : A slight excess of 2,2-dimethoxypropane (1.2 equiv) ensures complete diol consumption.

Esterification Strategies

Linking the dioxolane alcohol to the acetic acid derivative necessitates efficient esterification. Two primary methods emerge:

Mesylation/Tosylation Followed by Nucleophilic Substitution

Activating the alcohol as a sulfonate ester enhances its leaving group ability, enabling displacement by the carboxylate anion.

Table 2: Sulfonate Ester Formation from (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol

Sulfonating AgentBaseSolventTemp. (°C)Time (h)YieldReference
MsClEt₃NCH₂Cl₂0 → 201684%
MsClEt₃NCH₂Cl₂20391%
TsClDABCOCH₂Cl₂00.2568.8%

For instance, treating (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (1.0 g, 6.84 mmol) with methanesulfonyl chloride (0.586 mL, 7.52 mmol) and triethylamine (1.14 mL, 8.21 mmol) in dichloromethane at 0°C → 20°C for 16 hours yields the mesylate in 84%. Subsequent reaction with the sodium salt of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid in DMF at 60°C for 12 hours could furnish the target ester.

Direct Esterification via Carbodiimide Coupling

Employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitates direct condensation between the alcohol and acid. A typical protocol involves:

  • Dissolving (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (1.2 equiv) and 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid (1.0 equiv) in dry CH₂Cl₂.

  • Adding DCC (1.5 equiv) and DMAP (0.1 equiv) at 0°C.

  • Stirring at room temperature for 12–24 hours.

  • Purifying via silica gel chromatography (hexane:ethyl acetate = 3:1).

While yield data for this specific reaction are unavailable, analogous esterifications report 70–85% efficiency under similar conditions.

Optimization of Reaction Parameters

Solvent Effects

  • CH₂Cl₂ : Preferred for sulfonylation due to its low nucleophilicity and ability to stabilize cationic intermediates.

  • DMF : Enhances carboxylate nucleophilicity in substitution reactions.

  • THF : Suitable for coupling reactions requiring mild polarity.

Base Selection

  • Triethylamine : Effective for scavenging HCl during sulfonylation but may lead to emulsion formation during workup.

  • DABCO : Superior in tosylation reactions, minimizing side reactions due to its steric bulk.

Temperature Control

  • Mesylation proceeds optimally at 0°C → 20°C to suppress exothermic side reactions.

  • Esterification via carbodiimide coupling benefits from gradual warming to room temperature to avoid racemization.

Challenges and Mitigation Strategies

  • Steric Hindrance : The ortho-substituted dichlorophenyl group may impede amination or esterification. Mitigated by using bulky ligands (e.g., Xantphos) in coupling reactions.

  • Moisture Sensitivity : Sulfonate esters and carbodiimides are hygroscopic. Reactions require anhydrous conditions under nitrogen or argon.

  • Purification Complexity : Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates the target ester from unreacted acid or alcohol.

Q & A

Q. What are the recommended synthetic routes for preparing (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate?

The compound can be synthesized via esterification of the sodium salt of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. Key steps include dissolving the sodium salt in distilled water, heating to homogeneity, and acidifying with concentrated HCl to precipitate the free acid. Subsequent esterification under anhydrous conditions with appropriate coupling agents (e.g., DCC/DMAP) yields the target compound .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy : For verifying the dioxolane ring (δ 1.3–1.5 ppm for methyl groups) and aromatic/amide protons (δ 6.5–8.0 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (C₂₀H₂₅O₆P, MW 392) and fragmentation patterns .
  • HPLC : For purity assessment, especially when used as a pharmaceutical intermediate .

Q. What safety protocols are mandatory during experimental handling?

  • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure due to potential irritancy .
  • Conduct reactions with toxic intermediates (e.g., dichlorophenyl derivatives) in a glovebox or fume hood .
  • Dispose of waste via certified hazardous waste management services to mitigate environmental risks .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction (SCXRD) reveals bond angles, torsion angles, and spatial arrangements of functional groups. For example, the dioxolane ring’s chair conformation and the dichlorophenyl group’s dihedral angle relative to the acetamide moiety can be precisely determined. SCXRD data from related structures (e.g., C14H11Cl2NO2 derivatives) show Cl–C bond lengths of ~1.74 Å and C–N–C angles of 118–122°, critical for validating computational models .

Q. What experimental frameworks assess the compound’s environmental fate and ecotoxicological impact?

Long-term studies (e.g., 5+ years) should evaluate:

  • Partitioning : LogP (predicted ~3.2) to estimate bioaccumulation in lipid-rich tissues .
  • Degradation : Hydrolysis rates under varying pH (e.g., t₁/₂ at pH 4 vs. pH 9) and photolytic stability .
  • Toxicity : EC₅₀ values in model organisms (e.g., Daphnia magna) using OECD Test Guideline 202 .

Q. How can mechanistic insights into acid-catalyzed ester hydrolysis inform stability optimization?

Kinetic studies under acidic conditions (e.g., 0.1 M HCl) reveal hydrolysis rates of the dioxolane ring and ester bond. For example, the dioxolane’s methyl groups sterically hinder nucleophilic attack, while the electron-withdrawing Cl substituents on the phenyl ring accelerate ester cleavage. Monitoring by LC-MS identifies intermediates like 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid, guiding formulation strategies .

Q. How should researchers address discrepancies between predicted and experimental physicochemical properties?

  • Melting point : Predicted values (e.g., 215°C via ACD/Labs) may differ from experimental data due to polymorphism. Cross-validate using DSC and hot-stage microscopy .
  • LogP : Adjust computational models (e.g., QSPR) using experimental octanol-water partition coefficients derived from shake-flask assays .
  • Solubility : Address mismatches by testing co-solvents (e.g., DMSO/water mixtures) and measuring equilibrium solubility via UV-Vis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate
Reactant of Route 2
Reactant of Route 2
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate

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